molecular formula C10H17NO3 B014923 1-Boc-4-哌啶酮 CAS No. 79099-07-3

1-Boc-4-哌啶酮

货号 B014923
CAS 编号: 79099-07-3
分子量: 199.25 g/mol
InChI 键: ROUYFJUVMYHXFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of "1-Boc-4-piperidone" and its derivatives involves several chemical strategies, including aldolic condensation, base-promoted ring transformations, and asymmetric 1,4-addition reactions. For instance, novel 4-Boc-piperidone chalcones with cytotoxic activity against cancer cells have been synthesized through aldolic condensation, yielding compounds with significant potential as cytotoxic agents (Ocasio-Malavé et al., 2019). Additionally, base-promoted synthesis has led to the formation of 1,2,3,4-tetrahydroquinolines from N-boc-3-piperidone, showcasing the compound's utility in creating complex heterocyclic structures (Shally et al., 2019).

Molecular Structure Analysis

Detailed molecular structure analyses, including spectroscopic investigations and density functional theory (DFT) studies, have been conducted on derivatives of "1-Boc-4-piperidone". These studies offer insights into the optimized geometrical parameters, vibrational assignments, and molecular reactivity of the compounds. For example, the molecular structure, spectroscopic characteristics, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine have been elucidated, providing a deeper understanding of its properties and potential applications (Janani et al., 2020).

Chemical Reactions and Properties

"1-Boc-4-piperidone" undergoes various chemical reactions, highlighting its versatility in organic synthesis. For instance, it participates in rhodium-catalyzed asymmetric 1,4-addition reactions, enabling the synthesis of 2-aryl-4-piperidones with high yield and enantiomeric excess, demonstrating its role in constructing chiral molecules (Shintani et al., 2004).

科研应用

  1. 对映选择性合成:用于对映选择性合成取代哌啶、吡咯烷和嘧啶酮,这对于制备天冬氨酸肽酶抑制剂和抗抑郁药物(Johnson et al., 2002)至关重要。

  2. 登革病毒抑制:衍生物如3,5-双(芳基亚亚甲基)-4-哌啶酮是潜在的登革病毒NS2B/NS3蛋白酶抑制剂(Osman et al., 2017)

  3. 对进食行为和焦虑的影响:在动物模型中,1-Boc-哌啶降低雌性大鼠的卡路里摄入量,并在雄性大鼠中产生抗焦虑效应(Guzmán-Rodríguez等,2021)

  4. 癌症研究:它抑制蛋白酶体活性,在含有人类乳头状瘤病毒的宫颈癌细胞中显示抗增殖和促凋亡特性(Bazzaro等,2011)

  5. 不对称合成:用于不对称合成如(+)-myrtine和(+)-241D等化合物(Vu et al., 2014)

  6. 抗肿瘤特性:对各种人类癌细胞系表现出抗肿瘤特性(Makarov et al., 2016)

  7. 肾素抑制剂:在肾素抑制剂中作为构象限制的苯丙氨酸同构体(de Laszlo et al., 1992)

  8. 喹啉的合成:在碱促进的选择性合成四氢喹啉和喹啉中很有用,对于各种官能团至关重要(Shally et al., 2019)

  9. 细胞毒剂:4-Boc-哌啶酮的香豆素衍生物是有希望的抗转移性癌细胞的细胞毒剂(Ocasio-Malavé等,2019)

  10. 白血病/淋巴瘤细胞研究:哌啶酮化合物通过激活促凋亡途径在白血病/淋巴瘤细胞中诱导凋亡(Contreras et al., 2018)

  11. 肝癌治疗:像5-Boc-4-哌啶酮这样的衍生物显示出作为肝癌早期治疗的抗癌剂的潜力(Zhang et al., 2019)

  12. 手性HPLC纯化:在手性HPLC纯化形式中表现出高对映纯度(Karla et al., 1999)

  13. 药物合成:在合成药物如R116301(Guillaume et al., 2007)和萘啶酮p38 MAP激酶抑制剂(Chung et al., 2006)中起着重要作用。

  14. 生物还原应用:其衍生物用于具有治疗潜力的生物还原过程(He et al., 2017)

  15. 良性前列腺增生治疗:基于1-Boc-4-哌啶酮的非甾体抑制剂可能对治疗良性前列腺增生有用(Hartmann & Reichert,2000)

  16. 关键药物中间体:在合成关键药物中间体方面至关重要,如ibrutinib等药物中的中间体(Chen et al., 2017)

  17. 抗高血压化合物:显示出作为新的抗高血压化合物的潜力,影响大鼠的血压(Zhang et al., 2009)

Safety And Hazards

1-Boc-4-piperidone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment/face protection .

未来方向

1-Boc-4-piperidone has been placed under international control due to its use in the illicit manufacture of fentanyl . This action subjects handlers of 1-Boc-4-piperidone to the chemical regulatory provisions of the Controlled Substances Act (CSA) and its implementing regulations .

性质

IUPAC Name

tert-butyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYFJUVMYHXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Record name boc-4-piperidone
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352875
Record name 1-Boc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-piperidone

CAS RN

79099-07-3
Record name tert-Butyl 4-oxopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79099-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Water (250 ml) was added to 4-piperidone monohydrate hydrochloride salt (75 g) for dissolution, and 1 N aqueous solution of sodium hydroxide (1000 ml) was added thereto. To the solution, ditertiarybutylcarbonate (120 g) was added dropwise with stirring under cooling on ice, and the mixture was vigorously stirred for 6 hours at room temperature. The reaction mixture was subjected to extraction with ethyl acetate, and the extract was evaporated to dryness under reduced pressure to thereby yield a pale yellow solid. By recrystallization of the solid from hexane, N-t-butyloxycarbonyl-4-piperidone (3) (38.9 g) was obtained in the form of white needle-shaped crystals.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (58.50 g) in CH2Cl2 was added Dess-Martin agent (174.10 g) in portions at 0° C. The reaction mixture was stirred for 2 h at room temperature, and quenched with water. The resulted mixture was extracted with CH2Cl2 (200 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 3:1 (v/v) PE/EA) to give the title compound as a white solid (52.00 g, 90.00%), HPLC: 97.50%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 200.5 (M+1); 1H NMR (400 MHz, CDCl3) δ: 2.42 (s, 9H), 2.78 (m, J=6.4 Hz, 2H), 3.56 (t, J=6.4 Hz, 2H), 4.28 (t, J=6.4 Hz, 2H), 4.50 (s, 2H) ppm.
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

2.7 ml (20.0 mmol) of triethylamine, 1.84 g (8.45 mmol) of di-t-butyl carbonate and 30 ml of dichloromethane were added to 1.0 g (5.0 mmol) of 4-piperidone, and the resultant mixture was stirred for 19 hours. The reaction solution was diluted with water. After the extraction with dichloromethane, the organic layer was washed with 1 N aqueous hydrochloric acid solution and then with a saturated Aqueous NaCl solution, and then dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 1-t-butoxycarbonyl-4-piperidone. Separately, 80 ml of tetrahydrofuran and methyl 4-(diethoxyphosphorylmethyl)benzoate were added to 241 mg (6.0 mmol) of sodium hydride under cooling with ice, and the resultant mixture was stirred for 30 minutes and then at room temperature for 30 minutes. Crude 1-t-butoxycarbonyl-4-piperidone obtained as described above was added to the mixture, and they were stirred for 20 hours. The reaction solution was diluted with water. After the extraction with ethyl acetate, the organic layer was washed with water and then with a saturated Aqueous NaCl solution, and then dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was purified by the silica gel column chromatography to obtain the title compound.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of the above alcohol (0.79 g, 3.9 mmol) in CH2Cl2 (20 mL) was treated with molecular seives (1.95 g), N-methylmorpholine oxide (0.69 g, 5.9 mmol), and TPAP (0.14 g, 0.40 mmol). The mixture was stirred for 2 hours at room temperature and then filtered through a plug of silica gel, eluting with Et2O. The filtrate was then concentrated under reduced pressure to afford the desired 4-oxopiperidine-1-carboxylic acid tert-butyl ester (0.69 g, 89%). 1H NMR (CDCl3) δ 1.49 (s, 9H), 2.44 (t, 4H, J=7.0 Hz), 3.72 (t, 4H, J=7.0 Hz).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-piperidone
Reactant of Route 2
Reactant of Route 2
1-Boc-4-piperidone
Reactant of Route 3
Reactant of Route 3
1-Boc-4-piperidone
Reactant of Route 4
Reactant of Route 4
1-Boc-4-piperidone
Reactant of Route 5
Reactant of Route 5
1-Boc-4-piperidone
Reactant of Route 6
1-Boc-4-piperidone

Citations

For This Compound
263
Citations
S Sabbani, PA Stocks, GL Ellis, J Davies… - Bioorganic & medicinal …, 2008 - Elsevier
… A mixture of 1-Boc-4-piperidone (3.05 g, 15.3 mmol), Me 3 S(O)I (97% pure, 3.4 g, 15.3 mmol) and t-BuOK (95% pure, 1.973 g, 15.3 mmol) in 1,2-dimethoxyethane (80 ml) was refluxed …
DR Mowrey, JJ Reif, KL Milkiewicz… - … Process Research & …, 2018 - ACS Publications
… In addition, the use of 1-Boc-4-piperidone in place of 1-Cbz-4… the major product after addition of 1-Boc-4-piperidone was 2-… addition of this species to 1-Boc-4-piperidone. However, the …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
ID Jenkins, F Lacrampe, J Ripper… - The Journal of …, 2009 - ACS Publications
… None of these compounds has been described previously (the intermediate 18 has been prepared from the more expensive 1-Boc-4-piperidone, but scant experimental details were …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
KR Harshitha, BK Sarojini - AIP Conference Proceedings, 2020 - pubs.aip.org
… and characterization of two novel bischalcone analogues from 1-boc-4-piperidone. Both the … 1 were obtained by the reaction of 1-Boc-4-piperidone [1 eq] with 4methylthiobenzaldehyde […
Number of citations: 3 pubs.aip.org
Z Qian, IR Baxendale, SV Ley - Chemistry–A European Journal, 2010 - Wiley Online Library
… Knowing that we would have to use the 1-Boc-4-piperidone (6) in excess; we began by scrutinising suitable scavengers for removal of this excess reagent (Scheme 3, Table 2). While …
TK Ma, PJ Parsons, AGM Barrett - European Journal of Organic …, 2020 - Wiley Online Library
… Series of natural product inspired spiropiperidine containing resorcylic, chromenic and chromanic amides were synthesized from a dioxinone acid derived from 1-Boc-4-piperidone 19. …
X ZHU - 2018 - research-repository.griffith.edu.au
… Using 2-hydroxyacetophenone and its derivatives to react with 1-Boc-4-piperidone, various spirochromanes were formed. Following deprotection of the chromanone a number of …
M Kamata, T Yamashita, A Kina, M Funata… - Bioorganic & medicinal …, 2012 - Elsevier
… 10, 7 derived from ester 9, was converted to piperidinopiperidine derivative 11 by deprotection of the Boc group and subsequent reductive alkylation with 1-Boc-4-piperidone (18). Spiro-…
KS Lin, YS Ding - Bioorganic & medicinal chemistry, 2005 - Elsevier
… Norlortalamine was synthesized following a similar procedure using 1-Boc-4-piperidone. … The use of 1-Boc-4-piperidone for the synthesis of norlortalamine provided a much simpler …
H Liu, Z Hu, H Chen, Y Yan, Z Le, C Wei, W Cao… - Journal of Controlled …, 2022 - Elsevier
… -Villiger reaction from 1-Boc-4-piperidone. Firstly, to a solution of 1-Boc-4-piperidone (20.0 g… DCM) was slowly added into the 1-Boc-4-piperidone solution. The reaction was carried out …

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。